3-(4,5-Difluoro-2-nitrophenyl)propanoic acid
CAS No.: 2229350-88-1
Cat. No.: VC4596238
Molecular Formula: C9H7F2NO4
Molecular Weight: 231.155
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2229350-88-1 |
|---|---|
| Molecular Formula | C9H7F2NO4 |
| Molecular Weight | 231.155 |
| IUPAC Name | 3-(4,5-difluoro-2-nitrophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H7F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h3-4H,1-2H2,(H,13,14) |
| Standard InChI Key | YCFMPOYEQCAXAN-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1F)F)[N+](=O)[O-])CCC(=O)O |
Introduction
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid is a halogenated aromatic compound that contains a nitro group attached to the aromatic ring. This compound is classified as both a halogenated aromatic compound due to the presence of fluorine atoms and a nitro compound because of the nitro group. The presence of these functional groups significantly influences its chemical reactivity and potential applications in medicinal chemistry.
Synthesis Pathways
The synthesis of 3-(4,5-Difluoro-2-nitrophenyl)propanoic acid typically involves several key steps, including aromatic substitution reactions. These pathways are critical for producing the compound efficiently and with high purity.
-
Starting Materials: The synthesis often begins with a fluorinated benzene derivative, which undergoes nitration to introduce the nitro group.
-
Aromatic Substitution: The nitro group is then used as a directing group for further substitutions, such as the introduction of the propanoic acid side chain.
-
Purification: The final product is purified using techniques like recrystallization or chromatography.
Chemical Reactions
3-(4,5-Difluoro-2-nitrophenyl)propanoic acid can participate in various chemical reactions, including:
-
Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in medicinal chemistry for modifying drug properties.
-
Aromatic Substitution: The nitro group can direct further substitutions on the aromatic ring, allowing for the synthesis of more complex molecules.
Potential Applications
This compound has several potential applications in medicinal chemistry due to its unique structure and reactivity:
-
Drug Development: The nitro and fluorine groups can interact with biological targets, making it a candidate for developing new therapeutic agents.
-
Synthetic Intermediates: It can serve as an intermediate in the synthesis of more complex molecules with specific biological activities.
Mechanism of Action
The mechanism of action for compounds like 3-(4,5-Difluoro-2-nitrophenyl)propanoic acid often involves interaction with biological targets such as enzymes or receptors. These interactions are critical for understanding how this compound could function in therapeutic contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume